REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][CH2:14][O:15][CH2:16]Cl.C(OCC)C.[H-].[Na+].CN1CCCC1=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:12][CH2:13][CH2:14][O:15][CH2:16]2)=[CH:4][CH:3]=1 |f:3.4|
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Name
|
|
Quantity
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73 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
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69.1 g
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Type
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reactant
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Smiles
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ClCCCOCCl
|
Name
|
|
Quantity
|
242 mL
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Type
|
reactant
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
1208 mL
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Type
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reactant
|
Smiles
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CN1C(CCC1)=O
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Type
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CUSTOM
|
Details
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The reaction was stirred for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
slowly quenched with H2O
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ether (5×)
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Type
|
WASH
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Details
|
the combined organic layers were washed with H2O (3×) and brine (1×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |